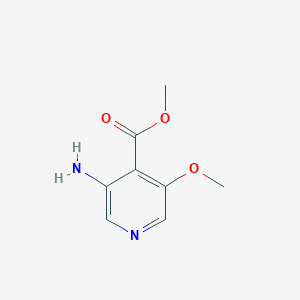

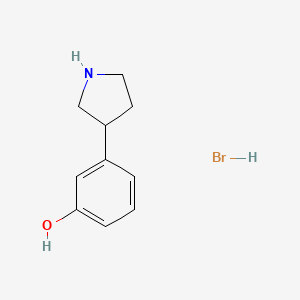

![molecular formula C10H15NO B1282098 2-[(Propylamino)methyl]phenol CAS No. 84672-90-2](/img/structure/B1282098.png)

2-[(Propylamino)methyl]phenol

Übersicht

Beschreibung

2-[(Propylamino)methyl]phenol, also known as propylaminomethylphenol (PAMP), is a phenolic compound belonging to the family of heterocyclic compounds. It is a colorless liquid with a sweet odor and a boiling point of 304°C. PAMP is widely used in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It is also used as a reagent in the preparation of various pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-depressants.

Wissenschaftliche Forschungsanwendungen

Hemoglobin Oxygen Affinity Modulation : Compounds structurally related to 2-[(Propylamino)methyl]phenol have been investigated for their ability to modulate the oxygen affinity of hemoglobin. This research is significant for clinical and biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).

Antimicrobial Activity : Non-halogenated phenolic compounds, which include this compound derivatives, have been used as antiseptics for over a century. Their effectiveness in controlling microbial growth in foods and other applications has gained recent recognition (Davidson & Brandén, 1981).

Catalytic Applications : Certain derivatives of this compound have been studied for their use in catalytic alkylation reactions. These compounds show potential in facilitating chemical synthesis processes (Qian et al., 2011).

Phenolic Metabolism Research : Studies on the metabolism of N-alkylamphetamines in rats have identified phenolic compounds as major in vivo metabolites, which are structurally related to this compound. This research is crucial for understanding the metabolic pathways and potential effects of these compounds (Coutts et al., 1976).

Antioxidant and Biological Activities : Studies on the antioxidant and biological activities of various phenolic compounds, including derivatives of this compound, have demonstrated their potential in various applications, ranging from food preservation to pharmaceuticals (Mastelić et al., 2008).

Phenolic Compounds in Environmental Studies : Environmental phenols, including derivatives similar to this compound, have been studied for their presence in various environmental samples, highlighting their widespread use and potential impact on human health and the environment (Mortensen et al., 2014).

Wirkmechanismus

Target of Action

Phenolic compounds, which this compound is a part of, are known to interact with various proteins and enzymes in the body .

Mode of Action

Phenolic compounds are known to interact with their targets through hydrogen bonding and other intermolecular forces . They can also undergo electrophilic aromatic substitution reactions .

Biochemical Pathways

Phenolic compounds, including 2-[(Propylamino)methyl]phenol, are secondary metabolites of plants and are formed via the shikimate/phenylpropanoid pathway or the malonate/acetate pathway . These pathways produce a wide range of phenolic compounds that play crucial roles in plant defense mechanisms .

Pharmacokinetics

The bioavailability and pharmacodynamic action of phenolic compounds are known to depend on various factors, including their interaction with transporter proteins, metabolic enzymes, gut microbiota, and host factors .

Result of Action

Phenolic compounds are known to have antioxidant properties and can neutralize free radicals, thereby preventing oxidative stress-related diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its reactivity . Additionally, the pH of the environment can influence the ionization and, therefore, the reactivity of phenolic compounds .

Safety and Hazards

Zukünftige Richtungen

Recently, zeolites have been widely used as one of the most promising catalysts in the heterogeneous catalytic ozonation process to degrade phenol and its derivatives because they provide a large specific surface area, high active site density, and excellent shape-selective properties as a catalyst .

Eigenschaften

IUPAC Name |

2-(propylaminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-7-11-8-9-5-3-4-6-10(9)12/h3-6,11-12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHMTAQXBQRVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514571 | |

| Record name | 2-[(Propylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84672-90-2 | |

| Record name | 2-[(Propylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the chemical structure of 2-[(Propylamino)methyl]phenol in its potential use as a malaria treatment?

A1: The provided abstract from Semantic Scholar [] lists this compound as one of several aminoalkylphenol compounds being investigated for their antimalarial activity. While the exact mechanism of action is not detailed in the abstract, the structure suggests these compounds may target parasite-specific pathways. The presence of various substituted aminoalkyl groups, including the propylamino group in this compound, likely influences the binding affinity to the biological target and thus the overall efficacy. Further research is needed to fully elucidate the structure-activity relationship and the precise mechanism through which this compound exerts its antimalarial effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1282038.png)

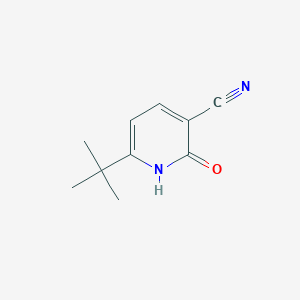

![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)